molecular formula C₁₃H₁₁NO₂ B1145423 1-Cyclopropyl-2-nitronaphthalene CAS No. 1802080-61-0

1-Cyclopropyl-2-nitronaphthalene

Cat. No.: B1145423
CAS No.: 1802080-61-0
M. Wt: 213.23
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-nitronaphthalene is an organic compound with the molecular formula C₁₃H₁₁NO₂ It is a derivative of naphthalene, where a cyclopropyl group is attached to the first carbon and a nitro group is attached to the second carbon of the naphthalene ring

Preparation Methods

The synthesis of 1-Cyclopropyl-2-nitronaphthalene typically involves the nitration of 1-cyclopropylnaphthalene. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which acts as a nitrating agent and catalyst, respectively. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the nitro compound.

In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic nitration. For instance, the use of solid superacid catalysts like sulfated zirconia (SO₄²⁻/ZrO₂) in the presence of molecular oxygen and acetic anhydride has been shown to improve the efficiency and selectivity of the nitration process .

Chemical Reactions Analysis

1-Cyclopropyl-2-nitronaphthalene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form dinitro derivatives under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-2-nitronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-2-nitronaphthalene exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and the induction of specific biological effects.

Comparison with Similar Compounds

1-Cyclopropyl-2-nitronaphthalene can be compared with other nitronaphthalene derivatives such as 1-nitronaphthalene and 2-nitronaphthalene. While all these compounds share a common naphthalene backbone with a nitro group, the presence of the cyclopropyl group in this compound imparts unique chemical and physical properties. For example, the cyclopropyl group can influence the compound’s reactivity and its interactions with other molecules .

Similar compounds include:

  • 1-Nitronaphthalene
  • 2-Nitronaphthalene
  • 2-Methyl-1-nitronaphthalene

These compounds differ in their structural features and, consequently, their chemical behavior and applications.

Properties

IUPAC Name

1-cyclopropyl-2-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-14(16)12-8-7-9-3-1-2-4-11(9)13(12)10-5-6-10/h1-4,7-8,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEKWFZNQBNRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC3=CC=CC=C32)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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